2-(4-fluorophenyl)-4-methyl-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
2-(4-Fluorophenyl)-4-methyl-5-(2-morpholinoethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholinoethyl group, and a pyrazolo[4,3-c]pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-methyl-5-(2-morpholinoethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazolo[4,3-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-methyl-5-(2-morpholinoethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Fluorophenyl)-4-methyl-5-(2-morpholinoethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-methyl-5-(2-morpholinoethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Shares the fluorophenyl group but differs in the overall structure and functional groups.
Fluorinated 3,6-dihydropyridines: Similar in containing fluorine and pyridine rings but differ in the specific arrangement and additional functional groups.
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-4-methyl-5-(2-morpholinoethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H21FN4O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-5-(2-morpholin-4-ylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C19H21FN4O3/c1-13-18-16(21-24(19(18)26)15-4-2-14(20)3-5-15)12-17(25)23(13)7-6-22-8-10-27-11-9-22/h2-5,12,21H,6-11H2,1H3 |
InChI Key |
BWUUNDBWMJLYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCN3CCOCC3)NN(C2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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